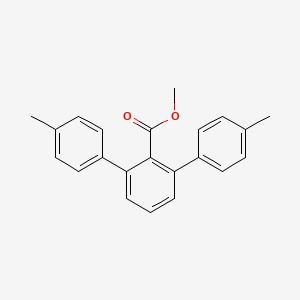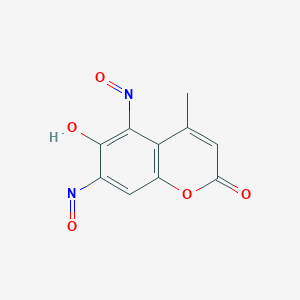
6-Hydroxy-4-methyl-5,7-dinitroso-2H-1-benzopyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy-4-methyl-5,7-dinitroso-2H-1-benzopyran-2-one is a chemical compound belonging to the benzopyran family. Benzopyrans are a class of organic compounds that contain a fused benzene and pyran ring. This particular compound is characterized by the presence of hydroxy, methyl, and dinitroso functional groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-4-methyl-5,7-dinitroso-2H-1-benzopyran-2-one typically involves the nitration of 6-Hydroxy-4-methyl-2H-1-benzopyran-2-one. The nitration process introduces nitroso groups at the 5 and 7 positions of the benzopyran ring. This reaction is usually carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Hydroxy-4-methyl-5,7-dinitroso-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitroso groups can be reduced to amino groups.
Substitution: The compound can undergo electrophilic substitution reactions at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and sulfonic acids under acidic conditions.
Major Products Formed
Oxidation: Formation of 6-oxo-4-methyl-5,7-dinitroso-2H-1-benzopyran-2-one.
Reduction: Formation of 6-hydroxy-4-methyl-5,7-diamino-2H-1-benzopyran-2-one.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
6-Hydroxy-4-methyl-5,7-dinitroso-2H-1-benzopyran-2-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 6-Hydroxy-4-methyl-5,7-dinitroso-2H-1-benzopyran-2-one involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the nitroso groups can participate in redox reactions. These interactions can affect cellular pathways and lead to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Hydroxy-4-methyl-2H-1-benzopyran-2-one: Lacks the nitroso groups, resulting in different chemical and biological properties.
6,7-Dimethoxy-4-methyl-2H-1-benzopyran-2-one: Contains methoxy groups instead of nitroso groups, leading to variations in reactivity and applications.
7-Hydroxy-6-methoxy-2H-1-benzopyran-2-one:
Uniqueness
6-Hydroxy-4-methyl-5,7-dinitroso-2H-1-benzopyran-2-one is unique due to the presence of both hydroxy and dinitroso groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other benzopyran derivatives, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
182954-16-1 |
|---|---|
Formule moléculaire |
C10H6N2O5 |
Poids moléculaire |
234.16 g/mol |
Nom IUPAC |
6-hydroxy-4-methyl-5,7-dinitrosochromen-2-one |
InChI |
InChI=1S/C10H6N2O5/c1-4-2-7(13)17-6-3-5(11-15)10(14)9(12-16)8(4)6/h2-3,14H,1H3 |
Clé InChI |
AAWBWKPUUGIZLD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)OC2=C1C(=C(C(=C2)N=O)O)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


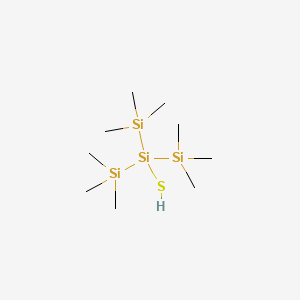
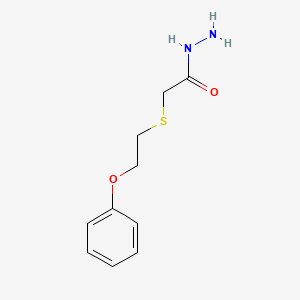
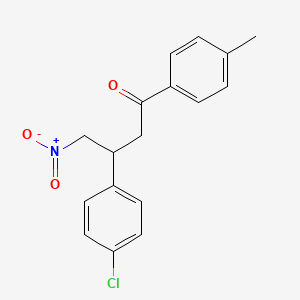
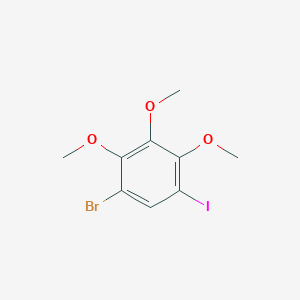
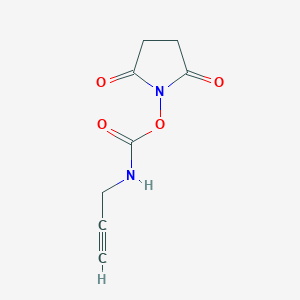
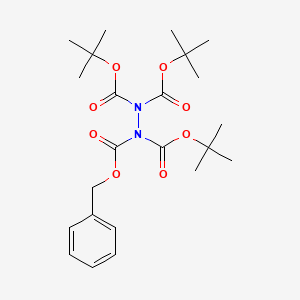
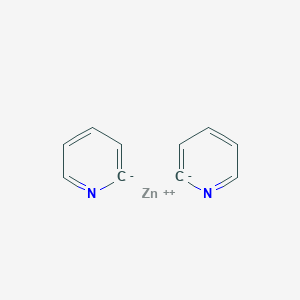
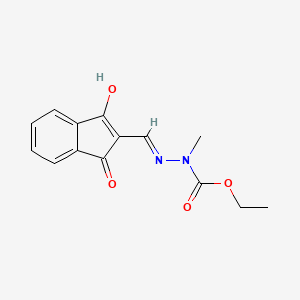
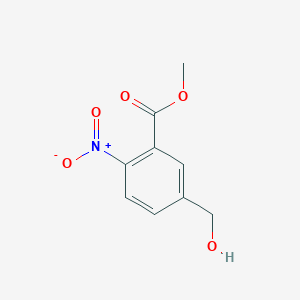
![Methyl 4-fluoro-4'-methyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B14274895.png)

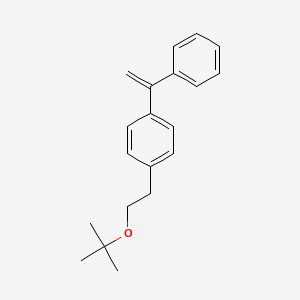
![tert-Butyl[(1,3-dimethoxybuta-1,3-dien-1-yl)oxy]dimethylsilane](/img/structure/B14274917.png)
